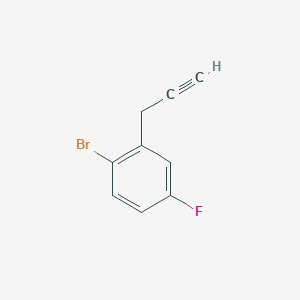

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTALCZXGCLHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation and Subsequent Functionalization

Method Overview:

This approach involves initial halogenation of a benzene derivative followed by selective substitution to introduce the fluorine and bromine atoms, and finally attaching the prop-2-yn-1-yl group.

- Step 1: Electrophilic aromatic substitution (EAS) to introduce bromine and fluorine onto the benzene ring, often using N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

- Step 2: Nucleophilic substitution or cross-coupling reactions to install the prop-2-yn-1-yl group.

Research Findings:

While specific details for this exact compound are limited, similar aromatic halogenation reactions are well-documented, with yields typically ranging from 60% to 85% depending on reaction conditions and substituents.

Sonogashira Coupling for Alkynyl Group Introduction

Method Overview:

The most prevalent method involves a Sonogashira coupling, where a halogenated aromatic compound reacts with a terminal alkyne in the presence of a palladium catalyst, copper co-catalyst, and base.

- Reagents: Halogenated benzene derivative, propargyl bromide or chloride

- Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

- Co-catalyst: CuI

- Base: Triethylamine or potassium carbonate (K₂CO₃)

- Solvent: Acetone, THF, or DMF

- Temperature: 50–80°C

Research Data:

The synthesis of similar compounds, such as 1-bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene, has been achieved with yields of approximately 74–85% under optimized conditions, as reported in recent studies.

Nucleophilic Substitution of Phenols and Phenol Derivatives

Method Overview:

This involves reacting phenol or phenol derivatives with propargyl bromide in the presence of a base like potassium carbonate in aprotic solvents such as acetone, facilitating SN2 substitution at the phenolic oxygen.

- Reagents: Phenol derivatives, propargyl bromide

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Acetone

- Temperature: Reflux (~80°C)

- Reaction Time: 5–16 hours

Research Findings:

This method yields moderate to high yields (53–85%), with electron-withdrawing groups on the phenol ring favoring higher yields due to increased acidity and better nucleophilicity of phenoxide ions.

Multi-step Synthesis Using Aromatic Precursors

Method Overview:

Starting from substituted aromatic compounds such as 4-bromo-2-chlorophenol, the synthesis involves:

- Reacting with propargyl bromide in the presence of K₂CO₃

- Refluxing in acetone

- Purification via recrystallization

Research Data:

For example, the synthesis of 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene achieved a yield of approximately 79%, with reaction conditions optimized for high efficiency.

Data Summary Table: Preparation Methods and Conditions

| Method | Reagents | Solvent | Catalyst/Base | Temperature | Yield Range | Remarks |

|---|---|---|---|---|---|---|

| Direct Halogenation | NBS, Br₂ | - | - | Room temp to reflux | 60–85% | Requires selective halogenation |

| Sonogashira Coupling | Halogenated benzene, propargyl bromide | Acetone/THF | Pd catalyst, CuI, K₂CO₃ | 50–80°C | 74–85% | Widely used for alkynylation |

| Nucleophilic Substitution | Phenol derivatives, propargyl bromide | Acetone | K₂CO₃ | Reflux (~80°C) | 53–85% | Electron-withdrawing groups enhance yield |

| Multi-step Aromatic Derivative | Aromatic halides, propargyl bromide | Acetone | K₂CO₃ | Reflux | 74–79% | For complex aromatic precursors |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the prop-2-yn-1-yl group.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is characterized by the presence of a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 215.05 g/mol. The unique combination of halogen substituents and the alkyne group enhances its reactivity, making it a versatile compound for various chemical reactions.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its structure allows for various transformations, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For instance, modifications to the propynyl group have shown promising results against various cancer cell lines, including MDA-MB-231 cells, indicating potential therapeutic applications in breast cancer treatment.

Material Science

The compound is also explored for its utility in material science:

- Polymer Synthesis : Its alkyne functionality allows for the creation of polymers through click chemistry reactions. This property is particularly valuable in developing advanced materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity Assessment

In a study focused on the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their effects on MDA-MB-231 breast cancer cells. The findings revealed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction through modulation of apoptotic pathways.

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 10 | Apoptosis induction |

| Derivative B | 15 | Cell cycle arrest |

| Derivative C | 8 | Modulation of signaling pathways |

Case Study 2: Synthesis of Novel Polymers

A research team synthesized novel polymers using this compound as a monomer. The study focused on optimizing reaction conditions to achieve high yields and desired molecular weights. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

| Polymer Type | Yield (%) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 85 | 250 |

| Polymer B | 78 | 230 |

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom can act as a leaving group in substitution reactions, while the prop-2-yn-1-yl group can participate in coupling reactions to form new carbon-carbon bonds. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene

- Structure : Bromo (position 2), fluoro (position 4), and propargyl (position 1).

- Synthesis: Likely synthesized via Sonogashira coupling, similar to the target compound .

- Reactivity : The altered substituent positions may affect regioselectivity in cross-coupling reactions due to differences in steric hindrance and electronic effects.

- Safety : Bromo-fluoro benzene derivatives generally exhibit hazards such as skin irritation (H315) and acute toxicity (H302) .

1-Bromo-2-((4-fluorobenzyl)oxy)benzene

- Structure : Bromo (position 1), benzyloxy (position 2), and fluoro (position 4 on the benzyl group).

- Synthesis: Prepared via alkylation of resorcinol derivatives .

- Reactivity : The benzyloxy group introduces susceptibility to cleavage under acidic or reductive conditions, unlike the stable propargyl group in the target compound.

- Applications : Primarily used in ether-linked polymer synthesis .

Functional Group Variants

4-(2-Bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene

- Structure : Bromoallyl (position 4), fluoro (position 1), and methyl (position 2).

- Physical Properties : The allyl group introduces distinct $ ^1H $ NMR shifts (e.g., vinyl protons at δ 5.5–6.5 ppm) compared to the propargyl group’s terminal alkyne signal (δ 2.5–3.5 ppm) .

- Reactivity: Bromoallyl groups participate in Heck couplings, whereas propargyl groups favor Sonogashira reactions .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene

- Structure : Bromo (position 4), fluoro (position 2), and trifluoromethoxy (position 1).

- Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to the propargyl group .

- Applications : Used in agrochemicals due to its stability and lipophilicity .

Biological Activity

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a prop-2-yn-1-yl group. The presence of these halogen substituents significantly influences the compound's chemical reactivity and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Bacillus subtilis | 0.0039 mg/mL |

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways, such as those involving urease enzymes, which are crucial for bacterial survival in certain environments .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for antifungal efficacy are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

These findings suggest that the compound may serve as a potential candidate for developing antifungal agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and metabolic pathways:

Key Mechanisms:

- Urease Inhibition: The compound inhibits urease activity, which is vital for certain bacteria's nitrogen metabolism, leading to reduced growth rates.

- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity and function.

- Enzyme Interaction: It may also interact with other metabolic enzymes, affecting cellular respiration and energy production in microbial cells .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene. In animal studies, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered via gavage in rats. Observed effects at lethal doses included tremors, weight loss, and respiratory distress .

Case Studies

Several studies have highlighted the compound's potential in therapeutic applications:

- Antibacterial Efficacy: A study examining various monomeric alkaloids found that compounds structurally similar to 1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene displayed significant antibacterial activity against resistant strains of bacteria .

- Antifungal Applications: Research into antifungal agents has indicated that halogenated compounds often exhibit enhanced activity due to their ability to penetrate fungal cell walls more effectively than non-halogenated counterparts .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene?

The synthesis typically involves Sonogashira coupling between 1-bromo-4-fluoro-2-iodobenzene and propargyl derivatives. Key steps include:

- Halogenation : Selective bromination/fluorination of the benzene ring using directed metalation or electrophilic substitution .

- Alkyne introduction : Coupling via palladium-catalyzed cross-coupling (e.g., Sonogashira) under inert conditions. Copper(I) phenanthroline complexes may enhance catalytic efficiency in photochemical reactions .

- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the product.

Critical considerations : Monitor reaction temperature to avoid alkyne polymerization and ensure anhydrous conditions to prevent dehalogenation.

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly to resolve steric effects from the propargyl group .

- Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and isotopic patterns from bromine (/) .

Q. What safety protocols are essential for handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to bromine’s toxicity (H300/H301) and the compound’s potential volatility.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent propargyl group degradation .

- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols (P301+P310) .

Advanced Research Questions

Q. How does the propargyl group influence reactivity in cross-coupling reactions?

The propargyl moiety acts as a π-acceptor ligand , stabilizing transition metals (e.g., Pd, Cu) in catalytic cycles. Key applications:

- Suzuki-Miyaura coupling : React with boronic acids to form biaryls for pharmaceuticals (e.g., IKK2 inhibitors) .

- Click chemistry : Azide-alkyne cycloaddition for bioconjugation. Fluorine’s electronegativity enhances regioselectivity .

Challenges : Competing side reactions (e.g., Glaser coupling) require controlled stoichiometry of Cu(I) catalysts .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to model transition states in cross-couplings.

- Hammett analysis : Quantify electronic effects of the fluorine substituent on reaction rates .

- Molecular docking : Study interactions with enzyme active sites (e.g., cytochrome P450) for metabolic stability predictions .

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?

- Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the propargyl group.

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to correct for twinning or disorder in crystal lattices .

- Comparative analysis : Cross-reference with analogous compounds (e.g., 1-bromo-4-chloro-2-fluorobenzene) to validate shifts .

Methodological Challenges and Solutions

Q. Addressing low yields in Sonogashira couplings

- Catalyst optimization : Replace Pd(PPh) with PdCl(dppf) for higher turnover.

- Solvent choice : Use DMF or THF over DMSO to minimize alkyne side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.